Product packaging for Propane-1,3-diamine;hydrobromide(Cat. No.:CAS No. 18773-03-0)

Propane-1,3-diamine;hydrobromide

Cat. No.: B230917
CAS No.: 18773-03-0
M. Wt: 235.95 g/mol
InChI Key: FSAFLEKOBQFCHY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Propane-1,3-diamine and its Salts

Propane-1,3-diamine, also known as trimethylenediamine, is a colorless liquid with a characteristic fishy odor, soluble in water and many polar organic solvents. wikipedia.org It is prepared through the amination of acrylonitrile (B1666552) followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org Historically, research on propane-1,3-diamine and its derivatives has been linked to their utility as building blocks in the synthesis of heterocyclic compounds and coordination complexes. wikipedia.org For instance, its potassium salt has been utilized in the alkyne zipper reaction. wikipedia.org

The study of diamine salts, including hydrohalides like propane-1,3-diammonium bromide, has evolved significantly. Early research often focused on the fundamental synthesis and characterization of these compounds. Over time, the focus has shifted towards understanding their structural chemistry and exploring their potential in more complex applications. A notable area of development has been in the field of energetic materials, where the formation of diammonium salts can enhance thermal stability. nih.govresearchgate.net For example, research into the salts of N,N'-dinitroethylenediazanide with propane-1,3-diaminium showed increased thermal decomposition temperatures compared to the parent compound. nih.govresearchgate.net

Academic Significance and Diverse Research Scope of Propane-1,3-diammonium Bromide

The diverse research scope of propane-1,3-diammonium bromide extends to materials science and crystallography. Its ability to form layered structures is of particular interest. For example, X-ray crystallographic studies have revealed that propane-1,3-diammonium tetrachlorochromate(II) forms layers of chlorine-bridged [CrCl4]2– units, leading to ferromagnetic properties. rsc.org

Furthermore, propane-1,3-diammonium bromide is employed in the synthesis of novel crystalline structures with interesting properties. In one study, it was used to create a compound with a three-dimensional network connected by intermolecular hydrogen bonds. researchgate.netasianpubs.org The ability of the propane-1,3-diammonium cation to act as a template has been investigated in the formation of 2D metal halide perovskites. researchgate.netresearchgate.net Specifically, its use with lead bromide has been shown to result in layered 2D metal halide perovskites. researchgate.net This templating effect is crucial in designing materials with specific optical and electronic properties.

The compound's role is not limited to perovskites. It has also been incorporated into the synthesis of dicationic ionic liquids, which have potential applications in high-temperature organic reactions and as extracting agents. rsc.org The synthesis of these ionic liquids often involves the reaction of a diamine with a dihaloalkane, with microwave irradiation being an efficient method. rsc.org

Below is a table summarizing some of the key properties and research applications of Propane-1,3-diammonium Bromide:

Property/ApplicationDescription
CAS Number 18773-03-0 greatcellsolarmaterials.comsigmaaldrich.com
Molecular Formula C3H12Br2N2 greatcellsolarmaterials.comsigmaaldrich.com
Molecular Weight 235.95 g/mol greatcellsolarmaterials.comsigmaaldrich.com
Primary Application Precursor for perovskite solar cells greatcellsolarmaterials.comsigmaaldrich.comscientificlabs.ie
Role in Perovskites Used to synthesize mixed cation/anion perovskites for optimizing band gap and efficiency sigmaaldrich.comscientificlabs.ie
Crystal Engineering Acts as a template in the formation of 2D layered metal halide perovskites researchgate.netresearchgate.net
Ionic Liquids Component in the synthesis of dicationic ionic liquids rsc.org
Magnetic Materials Forms layered structures in complexes like propane-1,3-diammonium tetrachlorochromate(II), leading to ferromagnetism rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H12Br2N2 B230917 Propane-1,3-diamine;hydrobromide CAS No. 18773-03-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18773-03-0

Molecular Formula

C3H12Br2N2

Molecular Weight

235.95 g/mol

IUPAC Name

propane-1,3-diamine;dihydrobromide

InChI

InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H

InChI Key

FSAFLEKOBQFCHY-UHFFFAOYSA-N

SMILES

C(CN)CN.Br

Canonical SMILES

C(CN)CN.Br.Br

boiling_point

275.9 °F at 738 mmHg (NTP, 1992)
139.80 °C. @ 760.00 mm Hg

density

0.881 at 68 °F (NTP, 1992) - Less dense than water;  will float

flash_point

75 °F (NTP, 1992)

melting_point

10 °F (NTP, 1992)
-12 °C

Other CAS No.

18773-03-0

physical_description

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992)
Liquid
Colorless to yellow liquid with an amine odor;  [CHEMINFO (MSDS)] Colorless liquid with an odor of amines;  [CAMEO]

Related CAS

62704-76-1
10517-44-9 (di-hydrochloride)

solubility

Soluble (NTP, 1992)

Synonyms

1,3-Diaminopropane Dihydrobromide

vapor_density

2.5 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)

vapor_pressure

11.5 [mmHg]

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for Propane 1,3 Diammonium Bromide

Synthesis of Propane-1,3-diammonium Bromide from Precursors

The synthesis of propane-1,3-diammonium bromide is typically achieved through a straightforward acid-base reaction. The free base, 1,3-diaminopropane (B46017), is treated with hydrobromic acid to form the corresponding dihydrobromide salt. smolecule.com This method is widely employed due to its high yield and the stability of the resulting salt, which is often a crystalline solid. smolecule.comiucr.org

A common industrial route to the precursor, 1,3-diaminopropane, involves the amination of acrylonitrile (B1666552) followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org This process provides a scalable method for producing the diamine, which can then be readily converted to its hydrobromide salt.

PrecursorReagentProductKey Aspect
1,3-DiaminopropaneHydrobromic Acid (HBr)Propane-1,3-diammonium bromideAcid-base neutralization
Acrylonitrile1. Ammonia (NH3) 2. Hydrogen (H2)1,3-DiaminopropaneAmination and subsequent hydrogenation

Derivatization of Propane-1,3-diamine Hydrobromide and its Analogues for Specialized Research Applications

The presence of two primary amine groups in propane-1,3-diamine hydrobromide offers a versatile platform for the synthesis of more complex molecules. Strategic derivatization allows for the creation of compounds with tailored properties for specific research applications.

Selective Functionalization Techniques (e.g., Monoformylation)

Achieving selective functionalization of one amine group in the presence of the other is a key challenge and a significant area of research. Monoformylation, the introduction of a single formyl group, is a prime example of such a selective modification.

While data on the direct selective N-monoformylation of propane-1,3-diamine is limited, related studies on similar diamines provide valuable insights. tandfonline.com For instance, a general procedure for the regiospecific synthesis of N-aryl-N'-formyl-1,3-diaminopropanes has been described. tandfonline.com This method involves the initial condensation of 3-bromopropylamine (B98683) hydrobromide with an aromatic amine, followed by selective monoformylation of the resulting N-(3-aminopropyl)arylamine using p-nitrophenyl formate (B1220265). tandfonline.com The use of active formate esters as formylating agents has been shown to yield better results in terms of product yields and ease of isolation. tandfonline.com

Another approach involves the use of N-formylcarbazole as a formylating agent, which has demonstrated success in the monoformylation of various diamines at room temperature. jst.go.jp The selectivity is often influenced by the steric hindrance of the amino groups. jst.go.jp

Diamine DerivativeFormylating AgentProductKey Finding
N-(3-aminopropyl)arylaminesp-Nitrophenyl formateN-aryl-N'-formyl-1,3-diaminopropanesSuccessful regioselective monoformylation tandfonline.com
Various diaminesN-FormylcarbazoleMonoformylated diaminesSelective formylation of the sterically less hindered amino group jst.go.jp

Incorporation into Complex Molecular Architectures (e.g., Macrocycles, Schiff Bases)

Propane-1,3-diamine and its hydrobromide salt are extensively used as building blocks for constructing larger, more complex molecular structures, such as macrocycles and Schiff bases.

Macrocycles: The reaction of 1,3-diaminopropane with various electrophiles can lead to the formation of macrocyclic polyamines. For example, synthetic routes to macrocyclic polyamine derivatives have been developed, and these macrocycles can be further elaborated into macrotricyclic and macrotetracyclic compounds. rsc.org In one instance, the condensation of 1,3-bis(hydroxymethyl)urea with propane-1,3-diamine resulted in the formation of a tricyclic compound. researchgate.net

Schiff Bases: Schiff bases are readily formed through the condensation reaction between the primary amine groups of 1,3-diaminopropane and an aldehyde or ketone. These reactions are often carried out in a 2:1 molar ratio of the aldehyde to the diamine. ekb.egekb.eg For example, new Schiff base ligands have been synthesized from the condensation of p-chlorobenzaldehyde and 1,3-diaminopropane. ekb.egekb.eg These Schiff bases can act as ligands for metal complexes and have applications in various areas of chemistry. nih.govnih.govcibtech.org

Reactant 1Reactant 2Product TypeApplication/Significance
1,3-DiaminopropaneDicarbonyl compounds/dihalidesMacrocyclesHost-guest chemistry, complexation of ions rsc.org
1,3-DiaminopropaneAldehydes/KetonesSchiff BasesLigands for metal complexes, corrosion inhibition ekb.egekb.egnih.govcibtech.org
1,3-Bis(hydroxymethyl)ureaPropane-1,3-diamineTricyclic compoundFormation of complex heterocyclic structures researchgate.net

Coordination Chemistry of Propane 1,3 Diamine and Its Protonated Forms

Ligand Design Principles and Chelation Dynamics in Metal Complexation

The coordination behavior of propane-1,3-diamine is governed by its ability to act as a bidentate ligand, utilizing its two nitrogen atoms to bind to a central metal ion. This chelation is a key principle in the design of stable metal complexes.

The most stable conformation for a six-membered ring is the chair form. In complexes containing two propane-1,3-diamine ligands, such as in an octahedral geometry, the two chelate rings can adopt different arrangements relative to each other. These are typically referred to as syn and anti conformations. iucr.org In the syn conformation, the carbon atoms of the two chelate rings are on the same side of the equatorial plane of the complex, while in the anti conformation, they are on opposite sides. iucr.org The preference for one conformation over the other can be influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and crystal packing forces. iucr.org For instance, in trans-[CrCl₂(tn)₂]⁺, the two six-membered rings adopt an anti chair-chair conformation. iucr.orgnih.gov

Thermodynamics and Kinetics of Metal-Propane-1,3-diamine Complex Formation

The formation of metal complexes with propane-1,3-diamine is governed by thermodynamic and kinetic principles.

Kinetic studies shed light on the mechanism of complex formation. The reaction of tetrachloroplatinate(II) with propane-1,3-diamine proceeds in two stages, with the first stage involving the formation of [Pt(pd)Cl₂]. The rate of this reaction is dependent on the concentrations of both the unprotonated and monoprotonated forms of the diamine. cdnsciencepub.com The kinetics of the interaction of [Pd(tn)(H₂O)₂]²⁺ with various biologically relevant ligands have also been investigated, providing insights into the substitution reactions at the palladium(II) center. researchgate.net

Structural Elucidation and Advanced Crystallographic Investigations of Propane 1,3 Diammonium Bromide Systems

Single Crystal X-ray Diffraction Studies of Propane-1,3-diammonium Bromide and its Metal Complexes

The (pdaH₂) cation has been shown to act as a template in the formation of complex inorganic frameworks. For instance, its role has been investigated in lead bromide perovskites, such as (1,3-PDA)PbBr₄, which forms a two-dimensional Dion-Jacobson (DJ) phase. researchgate.netresearchgate.netchemrxiv.org SC-XRD analysis of these materials reveals layered structures of PbBr₆ octahedra separated by the organic diammonium cations. researchgate.netchemrxiv.org

Metal complexes involving the propane-1,3-diamine ligand, which upon protonation yields the diammonium cation, have also been extensively studied. The structure of an aqua bromo-bis-(propane-1,3-diamine)copper(II) bromide complex was confirmed by X-ray diffraction, showing a five-coordinated Cu(II) ion. najah.edu Similarly, X-ray crystallography has been used to study propane-1,3-diammonium tetrachlorochromate(II), a ferromagnetic complex containing layers of chlorine-bridged [CrCl₄]²⁻ units. rsc.org

Other complex salts have been characterized, including bis(propane-1,3-diammonium) hexafluoridoaluminate fluoride (B91410) trihydrate and propane-1,3-diammonium dichromate(VI). nih.govnih.gov These studies provide a foundational understanding of how the flexible (pdaH₂) cation interacts with various anions and metal centers to build diverse solid-state architectures. The crystallographic data for several representative propane-1,3-diammonium systems are summarized in the table below.

Table 1: Selected Crystallographic Data for Propane-1,3-diammonium Systems
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
(1,3-PDA)PbBr₄C₃H₁₂N₂PbBr₄TriclinicP-1a=7.86 Å, b=8.08 Å, c=8.83 Å, α=104.9°, β=98.8°, γ=90.7° researchgate.netresearchgate.net
Propane-1,3-diaminium squarate dihydrateC₃H₁₂N₂²⁺·C₄O₄²⁻·2H₂OTetragonalP4bma=7.9481 Å, c=5.7171 Å nih.gov
Bis(propane-1,3-diammonium) hexafluoridoaluminate fluoride trihydrate(C₃H₁₀N₂)₂[AlF₆]F·3H₂OTriclinicP-1a=9.825 Å, b=9.974 Å, c=10.697 Å, α=70.01°, β=67.89°, γ=59.77° nih.gov
Propane-1,3-diammonium dichromate(VI)(C₃H₁₂N₂)[Cr₂O₇]MonoclinicP2₁/ma=7.0194 Å, b=7.6978 Å, c=9.3908 Å, β=109.18° nih.gov

Analysis of Intermolecular Interactions in Solid-State Structures

The crystal packing in propane-1,3-diammonium bromide systems is dictated by a hierarchy of intermolecular forces. While strong electrostatic interactions between the diammonium cations and bromide anions are primary, a complex network of hydrogen bonds and weaker dispersion forces finely tunes the ultimate solid-state structure.

Hydrogen bonding is a dominant feature in the crystal structures of protonated diamine salts. The ammonium (B1175870) groups (N-H) of the (pdaH₂) cation are effective hydrogen bond donors, while the bromide anions are excellent acceptors, leading to the formation of extensive N-H···Br hydrogen bonding networks. These interactions are crucial in linking the cationic and anionic components into stable, three-dimensional arrays. nih.gov

In hydrated systems or complexes containing water or hydroxyl groups, the hydrogen bonding schemes become more complex. O-H···Br interactions are observed where water molecules are linked to bromide anions. For example, in the structure of N-(3-ammoniumpropyl)-1,3-diammoniumpropane hexabromobismuthate monohydrate, the crystal structure is stabilized by N–H···Br, O(W)–H···Br, and N–H···O(W) hydrogen bonds. researchgate.net In compounds containing other anions like squarate or dichromate, N-H···O and O-H···O bonds are prevalent, creating robust networks that define the supramolecular assembly. nih.govnih.gov In fluoride-containing analogues, N—H⋯F and O—H⋯F hydrogen bonds are the primary interactions linking the cations and anions. nih.gov These varied hydrogen bonds can create distinct motifs, such as chains, sheets, or complex three-dimensional frameworks. nih.govgrafiati.com

Table 2: Representative Hydrogen Bond Geometries in Diammonium Salt Systems
Compound SystemDonor-H···AcceptorD···A Distance (Å)Reference
Ethane-1,2-diammonium dibromideN-H···Br3.324 - 3.481 nih.gov
Propane-1,3-diaminium squarate dihydrateN-H···O2.758 - 2.789 nih.gov
Propane-1,3-diaminium squarate dihydrateO-H···O2.741 nih.gov
N,N′-dibenzyl-N,N,N′,N′-tetramethylethylenediammonium dibromide dihydrateO-H···Br3.306 - 3.359

Conformational Analysis and Geometrical Parameters in the Crystalline State

The propane-1,3-diammonium cation possesses conformational flexibility due to rotation around its C-C single bonds. In the solid state, the cation typically adopts a specific, low-energy conformation that is stabilized by the crystal packing forces and intermolecular interactions.

Studies have shown that the (pdaH₂) cation can exist in different conformations, such as syn-syn or syn-anti. iucr.org However, a common and energetically favorable conformation is the all-anti (or trans) arrangement, which imparts an approximate C₂ᵥ point-group symmetry to the cation. nih.gov In this conformation, the N-C-C-C-N backbone is extended in a zigzag fashion. For instance, in propane-1,3-diaminium squarate dihydrate, the dication is located on a special position in the crystal structure that enforces this C₂ᵥ-symmetric all-anti conformation. nih.gov Similarly, in propane-1,3-diammonium dichromate(VI), the cation possesses a crystallographic mirror plane that passes through the central methylene (B1212753) carbon atom, consistent with a symmetric conformation. nih.gov

The specific conformation adopted has a direct impact on the geometrical parameters of the cation. Torsion angles along the carbon backbone are key descriptors of the conformation. Bond lengths and angles within the cation are generally within expected ranges for sp³-hybridized carbon and nitrogen atoms, though slight deviations can occur due to the strains imposed by the crystal lattice and strong hydrogen bonding interactions. The ability of the propane-1,3-diammonium cation to adopt different conformations makes it a versatile building block in crystal engineering, allowing it to adapt to various anionic partners and form diverse structural motifs. mdpi.comacs.org

Advanced Spectroscopic Characterization Techniques Applied to Propane 1,3 Diammonium Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of propane-1,3-diamine (tn) derivatives, providing unambiguous information about the connectivity and environment of atoms.

¹H NMR for Structural and Solution-Phase Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the structure of propane-1,3-diamine derivatives and studying their behavior in solution. The spectrum of the basic propane-1,3-diamine ligand is relatively simple, but it becomes more complex and informative upon derivatization or coordination to a metal center.

In derivatives like 2,2-dimethylpropane-1,3-diaminium dichloride, the ¹H NMR spectrum in D₂O shows distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons. For instance, a singlet at approximately 1.17 ppm can be assigned to the six equivalent methyl protons, while another singlet at 3.05 ppm corresponds to the four methylene protons mdpi.com.

When propane-1,3-diamine acts as a ligand in metal complexes, the chemical shifts of its protons are significantly affected. In platinum complexes of N-benzyl-1,3-propane-diamine derivatives, a general downfield shift is observed for the signals corresponding to the amine protons (NH and NH₂) upon coordination to the platinum center nih.gov. The methylene protons also experience shifts that are indicative of the chelate ring conformation and the electronic effects of the metal. For example, in a dichloroplatinum(II) complex with an N-(p-methoxybenzyl)-1,3-propanediamine ligand, the various methylene and amine protons exhibit complex multiplets in DMSO-d₆, providing detailed structural information nih.govresearchgate.net. The complexation of rhodium(II) tetraacetate with propane-1,3-diamine in chloroform (B151607) solution has also been investigated by ¹H NMR, revealing the formation of various axial adducts in equilibrium nih.gov.

Interactive Table: ¹H NMR Chemical Shifts (δ) for Propane-1,3-Diamine Derivatives

Compound Solvent CH₃ (ppm) Central CH₂ (ppm) N-CH₂ (ppm) Other Signals (ppm) Reference
2,2-Dimethylpropane-1,3-diaminium dichloride D₂O 1.17 (s, 6H) - 3.05 (s, 4H) - mdpi.com
[PtCl₂(N-benzyl-1,3-propanediamine)] DMSO-d₆ - 1.75 (m, 2H) 2.49, 2.70 (2m, 4H) 3.92, 4.33 (dd, 2H, CH₂Ph); 5.20, 6.16 (sl, 3H, NH₂, NH); 7.44, 7.52 (d, 4H, Ph) nih.gov
[PtCl₂(N-(p-methoxybenzyl)-1,3-propanediamine)] DMSO-d₆ - 1.49 (m, 2H) 2.40, 2.49 (2m, 4H) 3.72 (s, 3H, OCH₃); 3.92, 4.33 (dd, 2H, CH₂Ph); 5.12, 5.85 (sl, 3H, NH₂, NH); 6.88, 7.32 (d, 4H, Ph) nih.gov

¹³C NMR for Carbon Skeleton Analysis and Chelate Effects

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of propane-1,3-diamine derivatives. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making this technique excellent for studying the effects of substitution and metal chelation.

For the 2,2-dimethylpropane-1,3-diaminium dichloride salt, the ¹³C{¹H} NMR spectrum in D₂O shows signals at 21.21 ppm (CH₃), 32.35 ppm (quaternary C), and 46.83 ppm (CH₂) mdpi.com. Upon formation of a chelate ring with a metal ion, the chemical shifts of the diamine's carbon atoms are altered. This "chelate effect" can be observed in the spectra of various metal complexes. For instance, in platinum(II) complexes, the carbon signals of the propanediamine backbone are clearly identifiable and their positions reflect the rigid structure of the chelate ring nih.govresearchgate.net. In a palladium(II) complex with an N,N'-bis(α-methylsalicylidene)-propane-1,3-diamine ligand, the carbons of the diamine bridge appear at approximately 30.8 ppm (central CH₂) and 46.5 ppm (N-CH₂) analis.com.my. Studies on rhodium(II) complexes have also utilized ¹³C NMR to investigate the complexation with propane-1,3-diamine nih.gov.

Interactive Table: ¹³C NMR Chemical Shifts (δ) for Propane-1,3-Diamine Derivatives

Compound Solvent CH₃ (ppm) Central C/CH₂ (ppm) N-CH₂ (ppm) Other Signals (ppm) Reference
2,2-Dimethylpropane-1,3-diaminium dichloride D₂O 21.21 32.35 (C) 46.83 - mdpi.com
[PtCl₂(N-benzyl-1,3-propanediamine)] DMSO-d₆ - 23.10 42.39, 47.70 55.07 (CH₂Ph); 128.13, 128.42, 131.89, 132.03 (Ph) nih.gov
[PtCl₂(N-(p-methoxybenzyl)-1,3-propanediamine)] CDCl₃ - 23.06 42.43, 47.05 55.14 (CH₂Ph); 55.22 (OCH₃); 113.58-158.86 (Ph) nih.gov

Other Heteronuclear NMR Studies (e.g., ³¹P NMR)

When propane-1,3-diamine or its derivatives are part of a coordination complex containing other NMR-active nuclei, heteronuclear NMR provides further structural insights.

³¹P NMR is particularly valuable for studying complexes containing phosphine (B1218219) ligands alongside the diamine. In ruthenium(II) complexes of the type RuCl₂(dppp)(diamine) (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), the ³¹P{¹H} NMR spectra typically show a singlet, indicating that the two phosphorus atoms of the dppp ligand are chemically equivalent and confirming a specific geometry in solution najah.edu. The chemical shift is sensitive to the nature of the diamine ligand. Similarly, ³¹P NMR is essential for characterizing cyclophosphazene compounds substituted with propane-1,3-diamine, where the phosphorus signals can distinguish between different substitution patterns (spiro, ansa, etc.) researchgate.net.

¹⁹⁵Pt NMR has been used to characterize platinum complexes. For dichloroplatinum(II) complexes with various N-benzyl-1,3-propanediamine ligands, the ¹⁹⁵Pt NMR spectra show a single resonance in the region of -2240 to -2260 ppm, which is characteristic of platinum(II) in such a coordination environment nih.govresearchgate.net.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

FT-IR and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing the coordination of propane-1,3-diamine in its compounds.

Identification of Characteristic Vibrational Modes and Coordination Signatures

The vibrational spectra of propane-1,3-diamine and its derivatives are characterized by specific bands corresponding to N-H, C-H, C-N, and C-C stretching and bending modes. Upon protonation to form propane-1,3-diammonium bromide or coordination to a metal ion, these vibrational modes undergo noticeable shifts.

In the IR spectrum of 2,2-dimethylpropane-1,3-diaminium dichloride, the broad bands associated with N-H stretching modes of the free amine (around 3200-3400 cm⁻¹) are replaced by sharper bands at lower wavenumbers (e.g., ~3045 cm⁻¹), which is indicative of the formation of the ammonium (B1175870) group (NH₃⁺) and its involvement in hydrogen bonding mdpi.com. The N-H bending (scissoring) vibrations are also prominent, typically appearing in the 1500-1600 cm⁻¹ region mdpi.com.

Raman spectroscopy is particularly useful for studying the metal-ligand vibrations in complexes. For tris(1,3-propanediamine)cobalt(III) complexes, Raman bands can be classified into four main categories oup.com:

Totally symmetric stretching vibration mode: 440–640 cm⁻¹

Stretching vibration mode (non-totally symmetric): 380–480 cm⁻¹

Metal-ligand skeletal bending deformation mode: 260–400 cm⁻¹

Chelate ring deformation mode: 220–290 cm⁻¹

The appearance of new bands in the far-IR or low-frequency Raman region, which are absent in the free ligand spectrum, can be assigned to metal-nitrogen (M-N) stretching vibrations. These bands provide direct evidence of coordination. For instance, in platinum complexes, Pt-N and Pt-Cl stretching vibrations are observed around 550 cm⁻¹ and 325 cm⁻¹, respectively researchgate.net.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹) for Propane-1,3-Diamine Derivatives

Compound Technique ν(N-H) δ(N-H) Metal-Ligand/Other Modes Reference
2,2-Dimethylpropane-1,3-diaminium dichloride IR ~3045 (sh) 1593 (m), 1514 (s) ν(C-H): 2895, 2710, 2607 mdpi.com
2,2-Dimethylpropane-1,3-diaminium dichloride Raman 3050 (m) 1601 (w), 1512 (m) ν(C-H): 2978, 2904, 2835 mdpi.com
[Co(tn)₃]³⁺ complexes Raman - - Co-N stretch: 440-640; Skeletal bend: 260-400; Ring deform.: 220-290 oup.com

Electronic Absorption and Luminescence Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy provides information on the electronic transitions within a molecule, which are often profoundly influenced by metal coordination and the nature of the ligands.

The simple propane-1,3-diammonium cation does not absorb significantly in the UV-visible region. However, its derivatives and especially its metal complexes can be highly active.

In copper(II) complexes of propane-1,3-diamine derivatives, UV-Vis spectra show multiple absorption bands. Intense bands below 400 nm are typically attributed to ligand-to-metal charge transfer (LMCT) transitions samipubco.comsamipubco.com. Weaker, broad bands in the visible region (e.g., 630-700 nm) are characteristic of d-d transitions within the copper(II) ion, the energy of which is sensitive to the coordination geometry samipubco.comsamipubco.com. Other transitions, such as π-π* and n-π* within the ligand itself, can also be observed, for example at 206 nm and 286 nm in a complex with an N,N-dimethyl-N'-(1-pyridinylmethylidene) propane-1,3-diamine ligand samipubco.comsamipubco.com.

Some derivatives of propane-1,3-diamine exhibit significant luminescence. Gallium(III) complexes with Schiff base ligands derived from salicylaldehyde (B1680747) and propane-1,3-diamine are photoluminescent researchgate.netuoa.gr. Research has shown that the fluorescence of the free ligand is often enhanced upon complexation with Ga(III). Furthermore, the emission properties can be tuned by introducing electron-donating (e.g., methyl) or electron-withdrawing (e.g., Cl, Br, NO₂) groups onto the ligand framework researchgate.netuoa.gr. For example, N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine, a fluorogenic derivative, shows a large increase in its fluorescence emission when it binds to the minor groove of DNA nih.gov. The interaction of other metal complexes, such as those of Cu(II) and Ni(II) with propane-1,3-diamine derivatives, with DNA has also been probed using photoluminescence techniques figshare.com.

Mass Spectrometry Techniques (e.g., ESI-HRMS, TOF-MS)

Mass spectrometry (MS) serves as a powerful analytical tool for the structural elucidation and characterization of organic compounds. Techniques such as Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) and Time-of-Flight Mass Spectrometry (TOF-MS) are particularly valuable for analyzing polar and thermally labile molecules, including diammonium salts and their derivatives. These methods allow for precise mass determination of the molecular ion and its fragments, providing critical information for confirming molecular formulas and deducing structural features. In the context of propane-1,3-diamine derivatives, these advanced MS techniques have been instrumental in verifying the successful synthesis of complex molecules.

Research into complex derivatives of propane-1,3-diamine has utilized ESI-HRMS to confirm the identity of newly synthesized compounds. nih.govmdpi.com ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule with high accuracy. csic.es For instance, HRMS analysis has been successfully applied to confirm the structures of various methotrexate-propane-1,3-diamine conjugates and bis(allylic-α-aminophosphonates) containing a propane-1,3-diamine linker. nih.govmdpi.com In these studies, the experimentally measured mass-to-charge ratio (m/z) of the molecular ion is compared against the theoretically calculated value for the proposed structure, with a close match providing strong evidence for its identity.

Time-of-Flight (TOF) analyzers are often coupled with ESI sources. TOF-MS measures the mass-to-charge ratio by determining the time it takes for an ion to travel a known distance. samipubco.com This technique offers high resolution and mass accuracy, which is crucial for distinguishing between compounds with very similar nominal masses. For example, ESI-TOF-MS has been used to characterize pyrrole-polyamide-2′-deoxyguanosine hybrids that incorporate a propane-1,3-diamine moiety, confirming their composition with high precision. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural insights. usask.ca Although direct MS/MS data for propane-1,3-diammonium bromide is not extensively detailed in the literature, studies on related gemini (B1671429) quaternary ammonium surfactants with a propane-1,3-diamine spacer show characteristic fragmentation. usask.caresearchgate.net Typically, the fragmentation of such diquaternary ammonium molecules involves the neutral loss of a quaternary ammonium head group along with its attached alkyl tail. usask.ca This type of analysis helps in confirming the connectivity of the molecule.

Detailed Research Findings

Recent studies highlight the application of ESI-HRMS in the characterization of novel, complex molecules derived from propane-1,3-diamine. These analyses provide definitive structural confirmation by matching the calculated and found high-resolution mass values.

Table 1: ESI-HRMS Data for Various Propane-1,3-diamine Derivatives
Compound NameMolecular FormulaIonCalculated m/zFound m/zReference
Methotrexate-Propane-1,3-Diamine-Cinnamic AcidC₃₂H₃₆N₁₀O₅[M+H]⁺641.3641.3 nih.gov
Methotrexate-Propane-1,3-Diamine-Oleanolic AcidC₅₃H₇₆N₁₀O₆[M+H]⁺948.6948.7 nih.gov
Methotrexate-Propane-1,3-Diamine-ArtesunateC₄₂H₅₆N₁₀O₁₁[M+H]⁺876.4876.4 nih.gov
Diethyl 2,2′-[(propane-1,3-diylbis(((diethoxyphosphoryl)(4-fluorophenyl)methyl)azanediyl))bis(methylene)]diacrylateC₃₇H₅₅F₂N₂O₁₀P₂[M+H]⁺787.3300787.3295 mdpi.com
Diethyl 2,2′-[(propane-1,3-diylbis(((diethoxyphosphoryl)(4-chlorophenyl)methyl)azanediyl))bis(methylene)]diacrylateC₃₇H₅₅Cl₂N₂O₁₀P₂[M+H]⁺819.2709819.2714 mdpi.com

The data presented in Table 1 showcases the precision of ESI-HRMS in confirming the elemental composition of large, synthesized molecules incorporating the propane-1,3-diamine structure. The close agreement between the calculated and experimentally found m/z values provides high confidence in the assigned chemical structures. nih.govmdpi.com

While detailed fragmentation studies on propane-1,3-diammonium bromide itself are limited, the analysis of structurally similar compounds, such as gemini surfactants, provides insight into expected fragmentation pathways. Tandem mass spectrometry (MS/MS) on these molecules reveals that the fragmentation patterns can be diagnostic for the class of compound. usask.ca

Table 2: General Fragmentation Behavior of Related Diammonium Compounds
Compound ClassSpacerKey Fragmentation PathwaySignificanceReference
Gemini Quaternary Ammonium SurfactantsPropane-1,3-diylNeutral loss of one quaternary ammonium head group with its alkyl tail.Provides diagnostic fragments for identification and quantification. usask.ca
β-cyclodextrin-substituted gemini surfactantsPropane-1,3-diylSimilar to other gemini surfactants, involving loss of the N(CH₃)₂-R group.Allows for qualitative and quantitative analysis within cellular matrices. usask.ca

The consistent fragmentation behavior within a class of compounds, as shown in Table 2, allows for the development of targeted analytical methods, such as Multiple Reaction Monitoring (MRM), for sensitive and selective quantification even in complex biological samples. usask.ca

Computational and Theoretical Chemistry Studies of Propane 1,3 Diammonium Bromide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Although specific DFT studies on propane-1,3-diamine hydrobromide are not prevalent, research on its iodide counterpart in perovskite systems reveals key characteristics of the propane-1,3-diammonium (PDA²⁺) cation.

Optimized Geometries and Electronic Structure Analysis (HOMO-LUMO)

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For the propane-1,3-diammonium cation, these calculations show a flexible alkyl chain with ammonium (B1175870) groups at each end. The conformation of this chain is a key factor in its interaction with other molecules.

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of molecular stability. In the context of perovskite solar cells, the electronic properties of the PDA²⁺ cation are of significant interest. DFT calculations have been employed to understand how this cation influences the electronic landscape of perovskite materials. For instance, studies on related diammonium salts have shown that their incorporation can modify the surface energies of perovskite phases. nih.gov

Prediction of Spectroscopic Properties (e.g., IR, NMR chemical shifts)

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For the propane-1,3-diammonium cation, characteristic vibrational modes would include N-H stretching and bending frequencies of the ammonium groups, as well as C-H and C-C stretching and bending modes of the propane (B168953) backbone. Studies on various amine hydrohalides have shown that the N-H stretching bands are particularly sensitive to hydrogen bonding. researchgate.net

NMR Spectroscopy: NMR chemical shifts can also be predicted with high accuracy using DFT. These calculations provide information about the local electronic environment of each nucleus. For propane-1,3-diammonium bromide, one would expect distinct signals for the different carbon and hydrogen atoms in the propane chain, with the chemical shifts being influenced by the proximity to the positively charged ammonium groups. Ab initio and DFT calculations have been successfully used to study the NMR properties of a variety of amino acid and peptide hydrohalides. unl.edu

Molecular Electrostatic Potential (MEP) and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For the propane-1,3-diammonium cation, the MEP would show concentrated positive potential around the two -NH₃⁺ groups, indicating these are the primary sites for electrostatic interactions with anions like bromide. The distribution of this positive charge and its influence on surrounding molecules is a key aspect of its function in larger systems. For example, in perovskites, the diammonium cation's electrostatic potential can alter the surface potential of the material.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interaction Prediction

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. This is particularly useful for flexible molecules like the propane-1,3-diammonium cation, allowing for the exploration of its different conformations and how it interacts with its environment.

In the context of perovskite research, MD simulations have been used to understand how diammonium cations like PDA²⁺ behave at the interfaces of materials. bohrium.com These simulations can reveal how the cation orients itself and the nature of the non-covalent interactions, such as hydrogen bonding, between the ammonium groups and the halide ions of the perovskite surface. These interactions are crucial for the passivating effects observed, where the diammonium cations are thought to "heal" defects on the perovskite surface, leading to improved device performance and stability. nih.gov

Quantum Chemical Analysis of Reaction Pathways and Stability

Quantum chemical methods are employed to study the energetics of chemical reactions and the stability of different molecular arrangements. For propane-1,3-diammonium bromide, this could involve analyzing the strength of the ionic bond between the diammonium cation and the bromide anions.

In the broader context of its applications, quantum chemical analyses have been instrumental in understanding the stabilizing role of diammonium cations in perovskite structures. DFT calculations have shown that the incorporation of these cations can influence the formation energy of the perovskite, making the structure more thermodynamically stable. arizona.edu Furthermore, these studies can elucidate the mechanisms by which these cations suppress degradation pathways in perovskite films, for example, by inhibiting ion migration or preventing the ingress of moisture. The strong interactions between the diammonium cation and the halide components of the perovskite are believed to be a key factor in this enhanced stability.

Applications of Propane 1,3 Diammonium Bromide in Advanced Materials Science and Catalysis Research

Role in Perovskite-based Opto-electronic Systems

Propane-1,3-diammonium bromide (PDAB) is utilized as a precursor in the fabrication of perovskite-based opto-electronic devices. greatcellsolarmaterials.comsigmaaldrich.com These materials have garnered immense attention for their potential in low-cost, high-efficiency solar cells and light-emitting diodes (LEDs). The incorporation of organic cations like propane-1,3-diammonium into the perovskite crystal lattice can significantly influence the material's structural and photophysical properties.

Research has shown that the introduction of diammonium molecules can modify the surface states of the perovskite, leading to a more uniform spatial distribution of the surface potential. utoronto.ca Specifically, the use of 1,3-propane diammonium (PDA) has been demonstrated to increase the quasi-Fermi-level splitting by 90 meV. utoronto.ca This enhancement is crucial as it enables the fabrication of 1.79 eV perovskite solar cells with a certified open-circuit voltage (V_OC) of 1.33 V and a power conversion efficiency (PCE) exceeding 19%. utoronto.ca When integrated into a monolithic all-perovskite tandem solar cell, this approach has led to a record V_OC of 2.19 V and a PCE of over 27%. utoronto.ca

In the realm of light-emitting applications, propane-1,3-diammonium bromide has been used in conjunction with phenethylammonium bromide to synthesize green-to-blue emitting Cesium Lead Bromide (CsPbBr3) quantum-dot films. greatcellsolarmaterials.com This combination resulted in enhanced optical performance, highlighting the role of PDAB in tuning the emissive properties of perovskite nanocrystals. greatcellsolarmaterials.com The related iodide salt, propane-1,3-diammonium iodide (PDAI), has also been investigated as a passivation material to suppress surface defects and reduce recombination losses at the perovskite/electron transport layer interface, thereby improving the stability and efficiency of perovskite solar cells. chemborun.comtue.nl

The following table summarizes the impact of incorporating propane-1,3-diammonium (PDA) cations on the performance of wide-bandgap perovskite solar cells.

ParameterValueReference
Quasi-Fermi-level splitting increase90 meV utoronto.ca
Perovskite Bandgap1.79 eV utoronto.ca
Certified Open-Circuit Voltage (V_OC)1.33 V utoronto.ca
Power Conversion Efficiency (PCE)> 19% utoronto.ca
Tandem Cell V_OC2.19 V utoronto.ca
Tandem Cell PCE> 27% (26.3% certified) utoronto.ca
Tandem Cell Stability (500h operation)> 86% of initial PCE utoronto.ca

Polymer and Supramolecular Material Synthesis (e.g., Polyamides, Polyurethanes, Hydrogels)

The parent compound, 1,3-diaminopropane (B46017), from which propane-1,3-diammonium bromide is derived, is a versatile building block for the synthesis of various polymers and supramolecular assemblies. The diamine's ability to react with a range of monomers has led to the development of new materials with tailored properties.

In the field of polyamides , 1,3-diaminopropane can be reacted with dicarboxylic acids or their derivatives to form polymers with repeating amide linkages. For instance, a low-pressure melt process has been developed for the preparation of polyamides from the reaction of 1,3-diaminopropane and diphenyl isophthalate. researchgate.net This process involves an initial reaction at a lower temperature (135-145 °C) to form oligomers, followed by heating to higher temperatures to produce high molecular weight polyamides. researchgate.net Furthermore, novel polyamides with flexible trimethylene segments have been synthesized through the direct polycondensation of 1,3-bis(4-carboxy phenoxy) propane (B168953) with hydantoin (B18101) derivatives, showcasing the versatility of propane-based diamines in creating complex polymer architectures. researchgate.net

Polyurethanes and poly(urethane-urea)s are another class of polymers where 1,3-diaminopropane serves as a crucial component, often acting as a chain extender. The reaction of diisocyanates with polyols and diamines leads to the formation of these copolymers. Studies have shown that using 1,3-diaminopropane as a chain extender in the synthesis of poly(urethane-urea)s can increase the number of urea (B33335) groups, which in turn affects the flexibility and thermal stability of the resulting copolymer. nih.gov Specifically, poly(urethane-urea)s prepared with 1,3-diaminopropane demonstrated better thermal stability compared to those prepared with its isomer, 1,2-diaminopropane. nih.gov

The principles of supramolecular chemistry are leveraged through the non-covalent interactions of propane-1,3-diammonium cations. The charged ammonium (B1175870) groups can participate in hydrogen bonding and electrostatic interactions to form well-ordered, higher-dimensional structures. For example, a polymeric compound has been synthesized from the reaction of copper(II) chloride dihydrate with a proton-transfer compound involving propane-1,3-diammonium and pyridine-2,3-dicarboxylate. nih.govresearchgate.net In the resulting crystal structure, intermolecular hydrogen bonds, π-π stacking, and C-O···π interactions connect the components into a complex supramolecular framework. nih.govresearchgate.net Similarly, the interaction of propane-1,3-diamine with 4-tert-butylbenzoic acid leads to the formation of three-dimensional molecular arrays directed by N-H···O hydrogen bonding. researchgate.net While specific research on hydrogels directly utilizing propane-1,3-diammonium bromide is limited, the fundamental ability of its parent diamine to form cross-linked networks suggests its potential as a component in the design of novel hydrogel materials.

The table below provides details on a supramolecular polymer synthesized using a propane-1,3-diammonium cation.

CompoundFormulaCrystal SystemKey InteractionsReference
Poly[propane-1,3-diammonium [cuprate(II)-bis(μ2-pyridine-2,3-dicarboxylato)] trihydrate]{(C₃H₁₂N₂)[Cu(C₇H₃NO₄)₂]·3H₂O}nTriclinicHydrogen bonding, π-π stacking, C-O···π stacking nih.govresearchgate.net

Catalytic Applications of Propane-1,3-diamine-Derived Complexes and Derivatives

Complexes and derivatives of 1,3-diaminopropane are extensively used as ligands in the development of catalysts for a variety of organic transformations. The ability of the diamine to form stable chelate complexes with transition metals is central to its catalytic utility.

Organic Transformations (e.g., C-C Coupling Reactions, Hydroaminocarbonylation, Cyclization Reactions)

C-C Coupling Reactions: Palladium complexes featuring ligands derived from 1,3-diaminopropane have shown significant catalytic activity in C-C bond-forming reactions. For instance, N,N'-bis(α-methylsalicylidene)-propane-1,3-diamine-palladium(II) complexes have been successfully employed as catalysts in the Heck reaction between 4'-bromoacetophenone (B126571) and methyl acrylate, achieving high conversions. researchgate.net

Hydroaminocarbonylation: While specific examples using propane-1,3-diamine derived catalysts are not extensively detailed, the general palladium-catalyzed hydroaminocarbonylation of 1,3-diynes with amines and carbon monoxide provides a pathway to synthesize α,β-unsaturated amides. mdpi.com This type of reaction, catalyzed by palladium complexes with diphosphine ligands, highlights a potential application area for new catalysts based on propane-1,3-diamine. mdpi.com

Cyclization Reactions: In the realm of cyclization reactions, derivatives of 1,3-diaminopropane have been implicated as key intermediates. For example, in the iridium-catalyzed N-heterocyclization of naphthylamines with 1,3-diols to form benzoquinolines, N,N'-diphenylpropane-1,3-diamine is proposed as a crucial intermediate in the reaction mechanism. acs.org The reaction of 1,3-diaminopropanes with aromatic aldehydes can lead to either bisimines or cyclized hexahydropyrimidines, with the product distribution influenced by the electronic properties of the aldehyde. mdpi.com

Development of Chiral Catalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and chiral catalysts derived from 1,3-diaminopropane play a vital role in this area. The chiral 1,3-propanediamine motif is present in numerous bioactive molecules and serves as a scaffold for a variety of chiral ligands and organocatalysts. researchgate.netmdpi.com

A significant strategy for accessing these chiral building blocks is the enantioselective desymmetrization of 2-substituted 1,3-propanediamines. researchgate.net Research has demonstrated the non-enzymatic desymmetrization of these compounds through a chiral phosphoric acid-catalyzed asymmetric para-amination of anilines, which can produce chiral 1,3-propanediamines with high enantioselectivities. researchgate.net

Furthermore, novel chiral diamine catalysts have been designed that are highly effective for asymmetric synthesis. One such example is a catalyst developed by "untethering" one of the rings of the naturally occurring alkaloid sparteine, which contains a 1,3-diamine core. chemrxiv.org This easily synthesized catalyst has proven efficient for various addition reactions, even in water, and shows good reactivity and enantioselectivity under organocatalytic, as well as copper- and palladium-catalyzed conditions. chemrxiv.org The development of such versatile and robust chiral catalysts based on the 1,3-diaminopropane framework continues to be an active and promising area of research.

Q & A

Basic Research Questions

Q. How can the stoichiometry of propane-1,3-diamine in host-guest complexes be experimentally determined?

  • Methodological Answer: Nuclear magnetic resonance (NMR) titration is a robust method. For example, 1H^1H and 13C^{13}C NMR titrations in solvents like CDCl3_3 and CD3_3OD can reveal 1:2 host-guest stoichiometry when propane-1,3-diamine interacts with carboxylic acids (e.g., 4-tert-butylbenzoic acid). Integration of proton signals from the host and guest molecules provides quantitative binding ratios .

Q. What crystallographic techniques are suitable for characterizing propane-1,3-diamine-derived complexes?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is widely used. For instance, SCXRD revealed hydrogen-bonded networks in a propane-1,3-diammonium-pyridinedicarboxylate complex, with O–H⋯O and N–H⋯O interactions stabilizing the 3D structure. Data collection parameters (e.g., Bruker SMART 1000 CCD detector, SADABS absorption correction) and refinement metrics (R-factor < 0.05) ensure accuracy .

Q. How is propane-1,3-diamine utilized in synthesizing coordination compounds?

  • Methodological Answer: Propane-1,3-diamine acts as a bridging ligand in binuclear metal complexes. For example, its reaction with Co(II) and 2-hydroxy-5-methyl-isophthalaldehyde forms a macrocyclic complex with pseudo-square-pyramidal geometry. Stoichiometric control (1:1 molar ratios) and solvent choice (e.g., methanol) are critical for isolating discrete molecular units .

Advanced Research Questions

Q. How does molecular size of propane-1,3-diamine derivatives influence defect passivation in perovskite materials?

  • Methodological Answer: Systematic variation of additive chain lengths (e.g., propane-1,3-diamine dihydroiodide vs. shorter/longer analogs) combined with surface-sensitive techniques (XPS, TEM) can correlate molecular size with defect suppression efficiency. For instance, PDAI2_2 optimized perovskite solar cell performance due to its ideal size matching surface vacancies .

Q. What enzymatic pathways produce propane-1,3-diamine, and how are they assayed?

  • Methodological Answer: Polyamine oxidases (PAOs) catalyze propane-1,3-diamine formation from spermidine. Enzymatic assays involve monitoring H2_2O2_2 production via horseradish peroxidase-coupled fluorescence or spectrophotometry. Substrate specificity studies (e.g., N8^8-acetylspermidine vs. N1^1-acetylspermine) require LC-MS/MS for product validation (e.g., 4-aminobutanal detection) .

Q. How can contradictions in synthetic yields of propane-1,3-diamine hydrobromide derivatives be resolved?

  • Methodological Answer: Reproducibility issues often arise from reaction conditions. For example, tosylation of propane-1,3-diamine (83% yield) followed by condensation with sodium methoxide (84% yield) and detosylation with HBr/thioanisole (92% yield) requires strict control of stoichiometry, temperature, and catalyst purity. Comparative studies using alternative bases (e.g., NaOMe vs. NaOEt) and NMR monitoring of intermediates are critical .

Q. What role do non-covalent interactions play in stabilizing propane-1,3-diamine-based supramolecular arrays?

  • Methodological Answer: Hydrogen bonding (N–H⋯O, O–H⋯N) and π-π stacking (3.5–3.6 Å centroid distances) dominate. Computational modeling (DFT) combined with SCXRD-derived geometric parameters (D⋯A distances: 2.445–3.485 Å) can quantify interaction strengths. For example, ionic layers in [Hg(hypydc)Cl(H2_2O)]2_2 complexes are stabilized by O–H⋯O and N–H⋯O networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.